Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
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Overview
Description
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-bromophenyl)-4-hydroxybutanoate.
Substitution: Formation of 4-(4-aminophenyl)-4-oxobut-2-enoate or 4-(4-thiophenyl)-4-oxobut-2-enoate.
Scientific Research Applications
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Fluorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Methylphenyl)-4-oxobut-2-enoate
Uniqueness
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more effective in biological applications.
Properties
IUPAC Name |
methyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBOPPYUVABISM-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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